molecular formula C8H3F6I B1652495 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene CAS No. 1447671-87-5

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene

Cat. No.: B1652495
CAS No.: 1447671-87-5
M. Wt: 340.00
InChI Key: GBEZMPHWSDOHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene is an organofluorine compound characterized by the presence of both iodine and fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the relatively large size of the iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzene.

    Fluorination: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a pentafluoroethyl halide, such as pentafluoroethyl iodide, in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

    Substitution: Products with nucleophiles replacing the iodine atom.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Products with the iodine atom replaced by a hydrogen atom.

Scientific Research Applications

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various substrates, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1,1,2,2,2-pentafluoroethylbenzene: Lacks the iodine atom, resulting in different reactivity and properties.

    5-Iodo-2-chlorobenzene: Contains chlorine instead of the pentafluoroethyl group, leading to different electronic effects.

    5-Iodo-2-bromobenzene: Contains bromine instead of fluorine, affecting its chemical behavior.

Uniqueness

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene is unique due to the combination of iodine and multiple fluorine atoms, which impart distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZMPHWSDOHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200452
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447671-87-5
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447671-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 3
Reactant of Route 3
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 4
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 5
Reactant of Route 5
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 6
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.